Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]ace tate
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Overview
Description
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a triazole ring, a pyridyl group, and an allyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridyl group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and properties.
Propyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate: Another similar compound with a propyl group, potentially offering different solubility and interaction characteristics.
Biological Activity
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a compound of significant interest due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is characterized by the presence of a triazole ring and a pyridine moiety, which are known to impart various biological properties. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-bromoacetate with 4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol under specific conditions to yield the target molecule. This method has been documented in various studies focusing on the synthesis of triazole derivatives with enhanced biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and thioether functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Triazole Derivative A | E. coli | 25 |
Triazole Derivative B | S. aureus | 30 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that similar triazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative demonstrated an IC50 value of 6.2 µM against HCT-116 cells .
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 6.2 |
T47D | 27.3 |
Enzyme Inhibition
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has been investigated for its ability to inhibit various enzymes associated with disease processes. For instance, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. The IC50 values reported for related compounds range from 40 to 100 µM .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogenic bacteria. The results indicated that compounds with higher lipophilicity tended to exhibit stronger antibacterial activity. Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate was among those tested and showed promising results against Gram-positive bacteria .
Case Study 2: Cancer Cell Apoptosis
Another study focused on the anticancer properties of triazole derivatives. The researchers found that treatment with these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress leading to apoptosis .
Properties
Molecular Formula |
C16H19N5O3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C16H19N5O3S/c1-3-9-21-15(12-7-5-6-8-17-12)19-20-16(21)25-11-13(22)18-10-14(23)24-4-2/h3,5-8H,1,4,9-11H2,2H3,(H,18,22) |
InChI Key |
XNNMYVFGQBQEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2 |
Origin of Product |
United States |
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